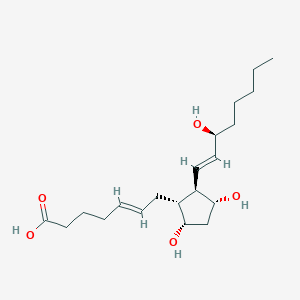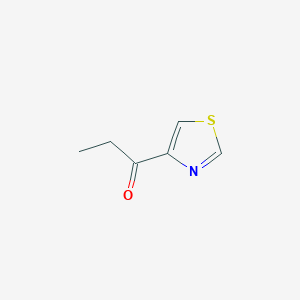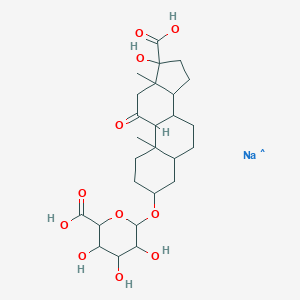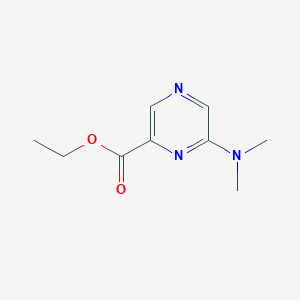
2-Amino-6-clorobenzotiazol
Descripción general
Descripción
2-Amino-6-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol . It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position of the benzothiazole ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-Amino-6-chlorobenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used as a corrosion inhibitor and in the synthesis of dyes and pigments
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-6-chlorobenzothiazole are human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . These targets play a crucial role in the proliferation of cancer cells .
Mode of Action
2-Amino-6-chlorobenzothiazole interacts with its targets by inhibiting their proliferation . It also decreases the activity of inflammatory factors IL-6 and TNF-α , which are involved in the inflammatory response and can contribute to cancer progression.
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and inflammation . By inhibiting cell proliferation and reducing the activity of inflammatory factors, it can potentially hinder the progression of cancer .
Pharmacokinetics
The active compound 6-chloro-n-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound b7), a derivative of benzothiazole, was screened through a series of bioactivity assessments . The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using Swiss ADME and admetSAR web servers .
Result of Action
The result of the compound’s action is the significant inhibition of the proliferation of A431, A549, and H1299 cancer cells . It also decreases the activity of IL-6 and TNF-α, and hinders cell migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chlorobenzothiazole. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It’s also important to avoid dust formation, as it can affect the compound’s stability and efficacy .
Análisis Bioquímico
Biochemical Properties
2-Amino-6-chlorobenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to have a synergistic effect on the inhibitive performance of propargyl alcohol during the corrosion of mild steel in boiling hydrochloric acid solution . Additionally, 2-Amino-6-chlorobenzothiazole can form fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones analogues under microwave irradiation in the presence of 1-butyl-3-methylimidazolium and inorganic anions .
Cellular Effects
2-Amino-6-chlorobenzothiazole affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 2-aminobenzothiazole, including 2-Amino-6-chlorobenzothiazole, have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6-chlorobenzothiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit specific enzymes, thereby altering metabolic pathways and cellular processes. For instance, it has been reported to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids and proteins . Additionally, 2-Amino-6-chlorobenzothiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-chlorobenzothiazole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-Amino-6-chlorobenzothiazole has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-6-chlorobenzothiazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-Amino-6-chlorobenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, it has been shown to interact with enzymes involved in the metabolism of nucleic acids and proteins, leading to changes in the levels of these biomolecules .
Transport and Distribution
The transport and distribution of 2-Amino-6-chlorobenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
2-Amino-6-chlorobenzothiazole is localized in specific subcellular compartments, where it exerts its activity and function. This localization is directed by targeting signals and post-translational modifications that guide the compound to its appropriate cellular destinations . For example, it may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-6-chlorobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydrogen atom at the sixth position with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of 2-amino-6-chlorobenzothiazole often involves the use of microwave irradiation in the presence of ionic liquids such as 1-butyl-3-methylimidazolium and inorganic anions. This method not only enhances the reaction rate but also improves the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chlorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-amino-6-hydroxybenzothiazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include 2-amino-6-hydroxybenzothiazole.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-bromobenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-6-hydroxybenzothiazole
Uniqueness
Compared to its analogs, 2-amino-6-chlorobenzothiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in substitution reactions and can influence its interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
6-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXKIDUTPOHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059120 | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-24-9 | |
| Record name | 2-Amino-6-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorobenzothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Amino-6-chlorobenzothiazole has the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol. [] While specific spectroscopic data is not extensively detailed in the provided abstracts, several studies utilize techniques like IR, NMR (1H and 13C), and mass spectrometry for characterization. [, , ]
A: Research indicates that ACLBT acts predominantly as a cathodic inhibitor for mild steel corrosion in sulfuric acid solutions. [] It demonstrates high inhibition efficiency (up to 97%) even at low concentrations and elevated temperatures (60°C). [] The adsorption of ACLBT onto the mild steel surface follows Temkin's adsorption isotherm. [] Furthermore, ACLBT can reduce hydrogen permeation through the steel, an effect enhanced by the addition of iodide ions. []
A: Yes, studies show a synergistic effect between ACLBT and Propargyl alcohol (PA) in inhibiting the corrosion of mild steel in boiling hydrochloric acid. [] While PA alone exhibits a higher maximum inhibition efficiency (99.7% at 5000 ppm) compared to ACLBT (62% at 4000 ppm), combining them at 2500 ppm (PA) and 1000 ppm (ACLBT) achieves a remarkable 99.3% inhibition efficiency. [] Electrochemical polarization suggests that this mixture acts as a mixed inhibitor. []
A: ACLBT, alongside other substituted benzothiazole Schiff bases, serves as a chromogenic reagent for the spectrophotometric determination of copper. [] These Schiff bases react with copper ions at pH 5.89, forming a 1:2 metal-ligand complex detectable through spectrophotometry. [] This method offers advantages like sensitivity, rapidity, selectivity, and simplicity without requiring prior separation or extraction steps. []
A: Researchers synthesize novel N-derivatives of ACLBT to investigate their antimicrobial activity. [, ] These derivatives are produced by reacting ACLBT with various compounds, including haloacetyl halides, alkyl chloroformates, phenoxyacetyl chlorides, phenyl isocyanates, and arylaldehydes. [] While the specific antimicrobial activities are not elaborated upon in the provided abstract, this research highlights the potential of ACLBT as a scaffold for developing new antimicrobial agents. [, ]
A: ACLBT serves as a key component in the synthesis of chelating resins. [] Researchers synthesize a resin by condensing the Schiff base of o-hydroxybenzaldehyde-2-amino-6-chlorobenzothiazole with formaldehyde. [] This resin, containing heterocyclic ring systems and multiple functional groups, can form metal polychelates with copper. [] This highlights the potential of ACLBT in designing materials with metal-binding properties.
A: Yes, ACLBT has been identified as a fragment hit for the bromodomain of the bromodomain adjacent to the zinc finger domain protein 2B (BAZ2B). [] While specific details regarding the interaction and downstream effects are not provided in the abstract, this finding suggests that ACLBT might modulate the activity of BAZ2B, a protein involved in chromatin remodeling and gene expression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)









![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
